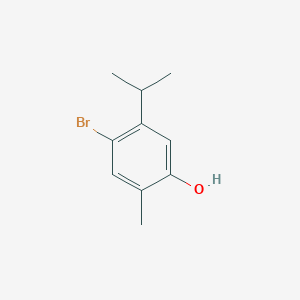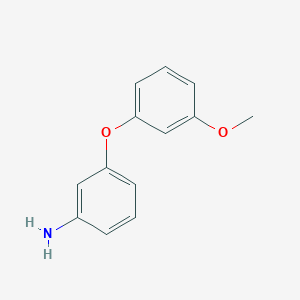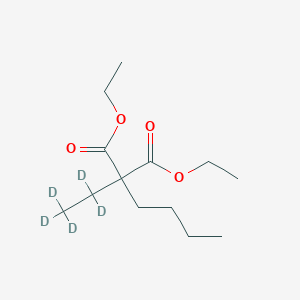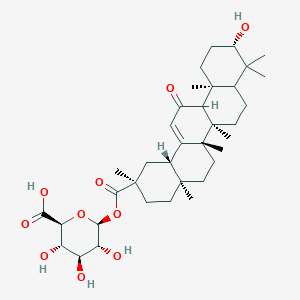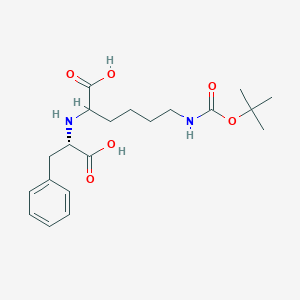
N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine, also known as Boc-Lys(Cbz)-OH, is a chemical compound that belongs to the family of amino acids. It is commonly used in scientific research for its ability to modify proteins and peptides.
Mecanismo De Acción
N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine(Cbz)-OH modifies proteins and peptides by introducing a lysine residue into a specific site. This can alter the properties of the protein or peptide, such as its charge, hydrophobicity, or reactivity. N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine(Cbz)-OH can also be used to introduce reactive groups into proteins and peptides, which can be used for further modification or conjugation.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine(Cbz)-OH depend on the specific protein or peptide that it is modifying. However, N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine(Cbz)-OH can alter the charge, hydrophobicity, or reactivity of the protein or peptide, which can affect its interactions with other molecules. N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine(Cbz)-OH can also introduce reactive groups into proteins and peptides, which can be used for further modification or conjugation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine(Cbz)-OH in lab experiments is its ability to modify proteins and peptides in a specific site. This can be useful for studying the effects of specific modifications on protein or peptide function. Additionally, N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine(Cbz)-OH can be used to introduce reactive groups into proteins and peptides, which can be used for further modification or conjugation.
One limitation of using N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine(Cbz)-OH in lab experiments is its cost and availability. N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine(Cbz)-OH is a relatively expensive reagent and may not be readily available in all labs. Additionally, the synthesis of N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine(Cbz)-OH can be complex and time-consuming.
Direcciones Futuras
There are many future directions for the use of N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine(Cbz)-OH in scientific research. One direction is the development of new methods for the synthesis of N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine(Cbz)-OH, which could make it more accessible and affordable for researchers. Another direction is the development of new applications for N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine(Cbz)-OH, such as in the modification of proteins and peptides for therapeutic purposes. Additionally, the use of N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine(Cbz)-OH in drug discovery could lead to the development of new drugs with improved efficacy and specificity.
Métodos De Síntesis
N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine(Cbz)-OH can be synthesized using a variety of methods. One common method involves the protection of the amino group of lysine with a Boc group and the protection of the carboxyl group of phenylalanine with a Cbz group. The two protected amino acids are then coupled together using a coupling reagent such as HATU or DIC. The Boc and Cbz protecting groups are then removed using TFA and hydrogenation, respectively, to yield N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine(Cbz)-OH.
Aplicaciones Científicas De Investigación
N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine(Cbz)-OH has many scientific research applications, including protein modification, peptide synthesis, and drug discovery. It is commonly used to modify proteins and peptides by introducing a lysine residue into a specific site, which can alter the properties of the protein or peptide. N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine(Cbz)-OH can also be used in peptide synthesis to introduce a lysine residue into a specific position. Additionally, N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine(Cbz)-OH can be used in drug discovery to modify the activity of existing drugs or to develop new drugs.
Propiedades
Número CAS |
121635-44-7 |
|---|---|
Nombre del producto |
N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine |
Fórmula molecular |
C20H30N2O6 |
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
2-[[(1S)-1-carboxy-2-phenylethyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C20H30N2O6/c1-20(2,3)28-19(27)21-12-8-7-11-15(17(23)24)22-16(18(25)26)13-14-9-5-4-6-10-14/h4-6,9-10,15-16,22H,7-8,11-13H2,1-3H3,(H,21,27)(H,23,24)(H,25,26)/t15?,16-/m0/s1 |
Clave InChI |
KNSVUGKGZODIPY-LYKKTTPLSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)N[C@@H](CC1=CC=CC=C1)C(=O)O |
SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(CC1=CC=CC=C1)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(CC1=CC=CC=C1)C(=O)O |
Sinónimos |
Boc-CA-Phe N-(1-carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



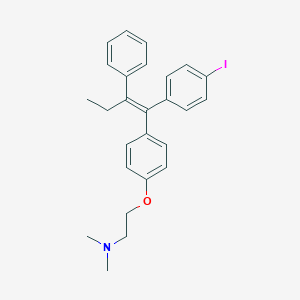
![(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-6-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy]-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B51924.png)
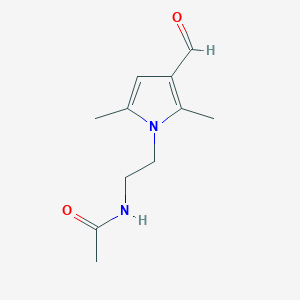

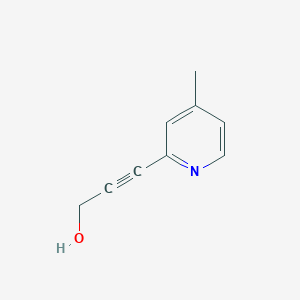

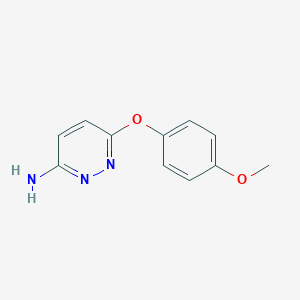
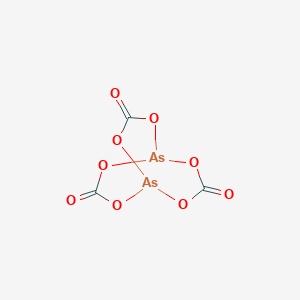
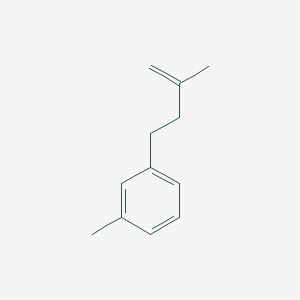
![2-Nitro-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/structure/B51937.png)
